molecular formula C96H72Mn2N8O9 B12098663 manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Cat. No.: B12098663
M. Wt: 1591.5 g/mol
InChI Key: DSDMDPNDNJOBRS-UHFFFAOYSA-N
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Description

The compound manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a metalloporphyrin complex where a Mn(III) ion is coordinated within a porphyrin macrocycle substituted with four 4-methoxyphenyl groups at the meso-positions. The oxygen(2−) counterion likely stabilizes the metal center, which is synthesized via metallation of the free-base porphyrin ligand under oxidative conditions .

The 4-methoxyphenyl substituents enhance solubility and reduce aggregation in solution, as evidenced by sharp UV-Vis absorption bands similar to those of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) . This compound’s redox-active Mn(III) center and electron-donating methoxy groups make it suitable for applications in catalysis, sensing, and photodynamic therapy .

Preparation Methods

  • MnTBAP can be synthesized through various routes, but one common method involves the reaction of manganese(III) chloride with 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin in the presence of a base.
  • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

    • MnTBAP undergoes redox reactions, including oxidation and reduction.
    • Common reagents include oxidants (e.g., hydrogen peroxide) and reducing agents (e.g., ascorbic acid).
    • Major products include the reduced form (MnTBAP) and its oxidized counterparts.
  • Scientific Research Applications

    Catalytic Applications

    Manganese porphyrins have been extensively studied for their catalytic properties. They serve as effective catalysts in various organic transformations due to their ability to mimic natural enzymes.

    C–H Functionalization : Recent studies have shown that manganese porphyrins can catalyze C–H bond activation reactions. For instance, a mechanistic study highlighted the role of manganese porphyrin in the aliphatic C–H isocyanation reaction, demonstrating a preference for the NCO-rebound pathway over the OH-rebound pathway, which leads to the formation of alkyl isocyanates . This finding underscores the versatility of manganese porphyrins in organic synthesis.

    Enantioselective Reactions : Another significant application is in enantioselective C–H hydroxylation reactions. A chiral manganese porphyrin was shown to facilitate selective hydrogen atom abstraction from substrates, resulting in high enantioselectivity. This capability is crucial for synthesizing pharmaceuticals and other fine chemicals where chirality is essential .

    Medical Applications

    The medical applications of manganese porphyrins are diverse, particularly in the fields of cancer therapy and oxidative stress management.

    Photodynamic Therapy : Manganese porphyrins have been investigated as photosensitizers in photodynamic therapy (PDT). Studies indicate that these compounds can generate reactive oxygen species upon light activation, effectively targeting cancer cells while minimizing damage to surrounding healthy tissues . The stability and localization of these compounds within cellular membranes enhance their therapeutic potential.

    Redox-Active Drugs : Manganese porphyrins act as superoxide dismutase mimics, which are crucial in managing oxidative stress in various diseases, including cancer and neurodegenerative disorders. Clinical trials involving Mn(III) porphyrins have shown promising results in protecting normal tissues from radiation damage during cancer treatment . These compounds can also modulate the activity of transcription factors involved in cellular responses to oxidative stress.

    Materials Science Applications

    The unique properties of manganese porphyrins extend into materials science, particularly in the development of advanced materials for electronic and optical applications.

    Contrast Agents for MRI : Manganese-based complexes are being explored as contrast agents for magnetic resonance imaging (MRI). Their ability to enhance T1-weighted images makes them valuable for tracking stem cells and other biological processes within living organisms . The design of these agents often involves modifying the porphyrin structure to improve solubility and cellular uptake.

    Electrochemical Sensors : Manganese porphyrins have been utilized in the development of electrochemical sensors for detecting biomolecules. Their redox properties allow for sensitive detection methods that can be applied in clinical diagnostics and environmental monitoring.

    Summary Table of Applications

    Application AreaSpecific Use CasesKey Findings/Research Highlights
    Catalysis C–H FunctionalizationCatalyzes selective reactions with high efficiency
    Enantioselective ReactionsAchieves high enantioselectivity in hydroxylation
    Medicine Photodynamic TherapyEffective against cancer cells with minimal damage
    Redox-Active DrugsProtects normal tissues during radiation therapy
    Materials Science MRI Contrast AgentsEnhances imaging capabilities for biological tracking
    Electrochemical SensorsSensitive detection methods for biomolecules

    Mechanism of Action

    • MnTBAP scavenges superoxide radicals (O₂⁻) by mimicking SOD activity.
    • It prevents superoxide-mediated cellular damage by converting O₂⁻ to hydrogen peroxide (H₂O₂).
  • Comparison with Similar Compounds

    Variation in Metal Centers

    The choice of metal center significantly impacts the electronic, catalytic, and biomedical properties of porphyrins.

    Table 1: Metal-Centered Comparisons

    Metal Center Substituent Key Applications Distinctive Properties Reference
    Mn(III) 4-methoxyphenyl Catalysis, H₂O₂ sensing High redox activity; alters planar structure
    Co(II) 4-methoxyphenyl Dye degradation Efficient Co(II)/Co(III) redox cycling
    Fe(II) 4-carboxyphenyl Oxidation reactions (MOFs) Peroxidase mimic; selective substrate oxidation
    Zn(II) 4-methoxyphenyl Photodynamic therapy Generates singlet oxygen via light activation
    • Mn(III) vs. Co(II) : Mn(III) porphyrins exhibit higher distortion from planarity due to the larger ionic radius of Mn, enhancing ligand-binding capabilities for sensing applications . In contrast, Co(II) complexes excel in dye degradation due to rapid redox cycling .
    • Mn(III) vs. Fe(II) : Fe-carboxyphenyl porphyrins in metal-organic frameworks (MOFs) act as peroxidase mimics, whereas Mn-methoxyphenyl derivatives are more suited for homogeneous catalysis .

    Variation in Substituents

    The substituents at the porphyrin’s meso-positions modulate electronic properties, solubility, and aggregation behavior.

    Table 2: Substituent Effects

    Substituent Key Properties Applications Reference
    4-methoxy Reduced aggregation; electron-donating Catalysis, sensing, photodynamic
    4-carboxy Enhances MOF stability Heterogeneous catalysis
    4-hydroxy Antioxidant activity Oxidative stress mitigation
    4-fluoro Electron-withdrawing Tuning redox potentials
    • 4-Methoxy vs. 4-Carboxy: Methoxy groups improve solubility in organic solvents, while carboxy groups enable coordination to metal nodes in MOFs, favoring heterogeneous catalysis .
    • 4-Methoxy vs. 4-Hydroxy : Hydroxyphenyl porphyrins exhibit antioxidant activity via radical scavenging, whereas methoxy-substituted analogs show superior photostability .

    Counterion and Structural Modifications

    The oxygen(2−) counterion in the target compound contrasts with chloride or acetate anions in other Mn(III) porphyrins. For example, (5,10,15,20-tetraphenyl)porphinato manganese(III) chloride has a chloride counterion and is used in hybrid silica nanomaterials for optoelectronics . The oxygen counterion may enhance stability in oxidative environments or influence catalytic pathways.

    Hybrid materials, such as Mn-porphyrin/silica composites, demonstrate bathochromic shifts in emission spectra compared to standalone porphyrins, expanding their utility in sensors and photodegradation .

    Catalytic Performance

    • Oxidation Reactions : Mn(III)-methoxyphenyl porphyrins show promise in alkene and alcohol oxidation, though Fe-carboxyphenyl MOFs achieve higher selectivity in cyclohexane oxidation .
    • Sensing: Mn(III) porphyrins detect H₂O₂ and NO₂ via redox-mediated changes in electrochemical signals .

    Biological Activity

    Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide, commonly referred to as MnTBAP (manganese(III) tetrakis(4-methoxyphenyl)porphyrin), is a complex porphyrin-based compound known for its significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

    Overview of MnTBAP

    MnTBAP is characterized by its manganese center in the +3 oxidation state and a tetrakis(4-methoxyphenyl) substitution pattern. Porphyrins are recognized for their ability to coordinate with metal ions and participate in redox reactions. MnTBAP has garnered attention due to its dual role as both an antioxidant and a pro-oxidant agent, making it a candidate for various therapeutic applications, particularly in oncology.

    • Superoxide Dismutase Mimetic Activity : MnTBAP acts as a superoxide dismutase (SOD) mimic, catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This activity helps mitigate oxidative stress in cells and tissues .
    • Modulation of Oxidative Stress : The compound influences cellular redox states by interacting with reactive oxygen species (ROS). It has been shown to enhance the efficacy of chemotherapeutic agents by increasing ROS levels selectively in cancer cells while sparing normal cells from toxicity .
    • Influence on Cellular Signaling : MnTBAP can modify the activity of transcription factors such as nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial in regulating oxidative stress responses and inflammatory processes .

    Table 1: Summary of Biological Activities

    Activity Description References
    SOD Mimetic ActivityCatalyzes dismutation of superoxide radicals; reduces oxidative stress
    Enhancement of Chemotherapy EfficacyIncreases ROS levels in cancer cells; enhances sensitivity to chemotherapeutic agents
    Modulation of Redox SignalingAlters activity of key transcription factors involved in oxidative stress response
    Antioxidant PropertiesExhibits antioxidant effects through polysulfide production from hydrogen sulfide oxidation

    Case Studies

    • Cancer Treatment : In studies involving various cancer cell lines, MnTBAP demonstrated increased sensitivity to oxidative stress induced by chemotherapeutics. For instance, it was reported that co-treatment with MnTBAP and doxorubicin led to enhanced apoptosis in lymphoma cells due to elevated intracellular ROS levels .
    • Oxidative Stress Modulation : Research indicates that MnTBAP effectively decreases hydrogen sulfide (H₂S) levels while increasing polysulfide production in cells. This conversion is significant as polysulfides are known for their antioxidant properties and can protect against oxidative damage .
    • Cardiovascular Applications : Recent studies have explored the use of MnTBAP in cardiovascular health, particularly its role in modulating signaling pathways associated with nitric oxide bioavailability and vascular function .

    Q & A

    Q. Basic: What are the optimal synthetic methods for preparing manganese(III)-tetrakis(4-methoxyphenyl)porphyrin complexes?

    Answer:
    The synthesis typically involves metallation of the free-base porphyrin with manganese salts. A modified Adler-Longo method is commonly used, where 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin is reacted with manganese acetate in a refluxing solvent (e.g., glacial acetic acid or dichlorobenzene). Critical parameters include reaction time (~5–30 minutes), temperature (80–120°C), and stoichiometric excess of the metal salt to ensure complete metallation . Simplex optimization (factorial design) can improve yields by adjusting variables like solvent polarity and acid catalysis . Post-synthesis purification involves repeated washing with water to remove inorganic residues, followed by drying under vacuum .

    Q. Advanced: How do solvent polarity and axial ligand effects influence the catalytic activity of manganese(III)-porphyrins in oxidation reactions?

    Answer:
    Manganese(III)-porphyrins exhibit solvent-dependent redox behavior. Polar aprotic solvents (e.g., CH2_2Cl2_2) stabilize high-valent Mn(V)-oxo intermediates, enhancing catalytic efficiency in epoxidation and hydroxylation reactions. Axial ligands like imidazole or pyridine modulate the redox potential by coordinating to the Mn center, reducing electron deficiency and accelerating substrate binding . For example, in CH2_2Cl2_2 saturated with H2_2O, Mn(TPFPP) (a fluorinated analog) shows 24-fold lower reaction rates compared to Mn(TPP), highlighting the impact of electron-withdrawing substituents on catalytic turnover .

    Q. Basic: What spectroscopic techniques are essential for characterizing manganese(III)-porphyrin complexes?

    Answer:
    Key techniques include:

    • UV-Vis Spectroscopy : Soret band (~420 nm) and Q-bands (500–650 nm) confirm porphyrin ring integrity and metallation. Shifts in λmax_{max} indicate axial ligand coordination or oxidation state changes .
    • EPR Spectroscopy : Identifies Mn(III) oxidation state (high-spin d4^4 configuration, g ≈ 2.0–2.3) and detects paramagnetic intermediates like Mn(IV)-oxo species .
    • IR Spectroscopy : Confirms methoxy group vibrations (1250–1170 cm1^{-1}) and metal-ligand bonds (e.g., Mn–O at ~450 cm1^{-1}) .

    Q. Advanced: What mechanistic insights explain the phototoxic activity of manganese-porphyrins in photodynamic therapy (PDT)?

    Answer:
    Under red light irradiation (λ = 685 nm), manganese-porphyrins generate reactive oxygen species (ROS) via Type I (electron transfer) and Type II (energy transfer to 1^1O2_2) pathways. In vivo studies using Walker 256 carcinoma models show peak ROS levels 18 hours post-irradiation, correlating with tumor necrosis. The methoxy substituents enhance intersystem crossing efficiency, increasing 1^1O2_2 quantum yield. However, Mn(III) centers may quench ROS via Fenton-like reactions, necessitating careful tuning of irradiation dose (e.g., 50 J/cm2^2) and administration timing (3-hour delay post-injection) .

    Q. Basic: How do manganese(III)-porphyrins compare to iron or cobalt analogs in catalytic dye degradation?

    Answer:
    Mn(III)-porphyrins outperform Fe(III) analogs in oxidative degradation of azo dyes (e.g., methyl orange) due to higher redox flexibility. For instance, Mn(TMAPP) achieves 90% decolorization in 2 hours under mild conditions (pH 7, 25°C), whereas Fe(TMAPP) requires acidic media (pH 3) for comparable activity. Cobalt porphyrins, while stable, exhibit slower kinetics due to stronger Co–O bonds limiting intermediate formation .

    Q. Advanced: What strategies mitigate aggregation-induced quenching in manganese-porphyrin-based sensors?

    Answer:
    Aggregation in polar solvents reduces luminescence and catalytic activity. Strategies include:

    • Steric hindrance : Introducing bulky substituents (e.g., glucosylated steroids) at meso-positions to prevent π-π stacking .
    • Covalent immobilization : Anchoring porphyrins on silica or graphene matrices via carboxylate linkages improves dispersion and stability .
    • Coordination with axial ligands : Pyridine or imidazole ligands reduce aggregation by occupying axial sites and enhancing solubility .

    Q. Basic: What are the electrochemical properties of manganese(III)-porphyrins, and how do they inform antioxidant studies?

    Answer:
    Cyclic voltammetry reveals two redox couples: Mn(III)/Mn(IV) (E1/2_{1/2} ≈ +0.8 V vs. SCE) and Mn(IV)/Mn(V) (E1/2_{1/2} ≈ +1.2 V). These potentials correlate with antioxidant capacity; compounds with lower Mn(III)/Mn(IV) potentials (e.g., hydroxyl-substituted analogs) show higher radical scavenging activity against DPPH, as reduced overpotential facilitates electron donation .

    Q. Advanced: How do computational methods (e.g., DFT) elucidate the electronic structure of manganese-porphyrin intermediates?

    Answer:
    Density functional theory (DFT) calculations reveal that Mn(V)-oxo intermediates adopt a triplet ground state with significant radical character on the oxo ligand. This facilitates H-atom abstraction from substrates. Methoxy substituents lower the LUMO energy (-3.2 eV vs. -2.8 eV for unsubstituted TPP), enhancing electrophilicity and catalytic activity in C–H bond activation .

    Q. Basic: What safety protocols are critical when handling manganese-porphyrin complexes?

    Answer:

    • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and N95 masks to avoid inhalation of dust .
    • Ventilation : Perform syntheses in fume hoods to prevent exposure to volatile solvents (e.g., dichlorobenzene) .
    • Waste disposal : Collect residues in sealed containers for incineration at authorized facilities to prevent environmental contamination .

    Q. Advanced: How do substituent effects (e.g., methoxy vs. hydroxy groups) alter the photostability of porphyrin ligands in prolonged PDT applications?

    Answer:
    Methoxy groups enhance photostability by reducing photooxidation of the porphyrin ring. Hydroxy-substituted analogs undergo faster degradation under irradiation due to ROS-mediated cleavage of the phenolic C–O bond. Accelerated testing under UV light (λ = 365 nm) shows a 40% loss in Soret band intensity for hydroxy-porphyrins after 6 hours, compared to <10% for methoxy derivatives .

    Properties

    Molecular Formula

    C96H72Mn2N8O9

    Molecular Weight

    1591.5 g/mol

    IUPAC Name

    manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

    InChI

    InChI=1S/2C48H36N4O4.2Mn.O/c2*1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2

    InChI Key

    DSDMDPNDNJOBRS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[O-2].[Mn+3].[Mn+3]

    Origin of Product

    United States

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